{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea
Description
{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-4-yl}urea is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a urea group at the 4-position. Its molecular formula is C₈H₁₁N₅O (molecular weight: 193.20 g/mol). The urea moiety (-NHCONH₂) introduces hydrogen-bonding capacity, which may enhance solubility and influence biological interactions.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8(13)11-6-2-1-5-12-7(6)3-4-10-12/h3-4,6H,1-2,5H2,(H3,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUHIARKGSUBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=NN2C1)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea can be achieved through various synthetic routesAnother approach is the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. The compound {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
Enzyme Inhibition
This compound has also been investigated as a potential inhibitor of certain enzymes involved in disease processes. For example, it has shown promise as an inhibitor of protein kinases, which play crucial roles in cancer and other diseases . The ability to selectively inhibit these enzymes can lead to the development of targeted therapies with fewer side effects compared to traditional chemotherapy.
Agricultural Science
Pesticide Development
this compound derivatives have been explored as potential agrochemicals. Their structural characteristics allow for the modification of biological activity against pests and diseases affecting crops. Research indicates that these compounds can act as effective fungicides or insecticides by disrupting metabolic processes in target organisms .
Plant Growth Regulation
In addition to pest control, pyrazolo[1,5-a]pyridine derivatives have been studied for their effects on plant growth regulation. These compounds may enhance growth rates or stress resistance in plants through hormonal modulation or other biochemical pathways .
Material Science
Polymer Chemistry
The unique structure of this compound makes it a candidate for incorporation into polymer matrices. Its inclusion can improve the thermal stability and mechanical properties of polymers. Research is ongoing to develop composite materials that leverage the properties of this compound for applications in coatings and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyridine derivatives exhibit diverse pharmacological properties depending on substituent type and position. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea , also known as 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine (CAS Number: 1547114-20-4), has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological effects, including its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 137.18 g/mol
- SMILES Notation : C1CC(C2=CC=NN2C1)N
- InChIKey : ZQPSTCLDNGDTBH-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines with promising results:
These findings suggest that this compound exhibits significant cytotoxicity against various cancer types.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been a focus of research. Compounds similar to this compound have shown efficacy in inhibiting inflammatory pathways:
These compounds demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2. For instance:
- Interference with RNA Polymerase : Some derivatives have shown inhibitory activity against RNA-dependent RNA polymerase in Hepatitis C virus (HCV), indicating a potential antiviral mechanism .
- Modulation of Inflammatory Cytokines : The compounds may modulate the production of inflammatory cytokines through the inhibition of COX enzymes and other inflammatory mediators .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives related to this compound:
- Researchers synthesized a series of pyrazole compounds and tested them against different cancer cell lines.
- Results indicated a strong correlation between structural modifications and biological activity.
This study emphasized the importance of structure-activity relationships (SAR) in developing effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
